![molecular formula C₂₅H₂₄N₆O₃ B560103 ONO-4059 analog CAS No. 1351635-67-0](/img/structure/B560103.png)
ONO-4059 analog
Overview
Description
ONO-4059 analog, also known as ONO-WG-307, is an analogue of ONO-4059 . It is a highly potent and selective oral BTK inhibitor with an IC50 of 23.9 nM .
Molecular Structure Analysis
The molecular formula of ONO-4059 analog is C25H24N6O3 . Its molecular weight is 456.50 . The structure of the molecule can be found in the original sources .Physical And Chemical Properties Analysis
The physical and chemical properties of ONO-4059 analog are as follows :Scientific Research Applications
Inhibition of Bruton’s Tyrosine Kinase (Btk)
ONO-4059 analog is a potent and selective reversible inhibitor of Bruton’s Tyrosine Kinase (Btk). Btk is a key regulator of the BCR signaling pathway, and aberrant BCR signaling has been implicated in the survival of malignant B-cells . ONO-4059 analog has a potency (IC 50) of 2.2 nM and it reversibly blocks BCR signaling and B-cell proliferation and activation .
Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)
The activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) correlates with poor prognosis. ONO-4059 analog has shown promising results in treating patients with ABC-DLBCL .
Treatment of Chronic Lymphocytic Leukemia (CLL)
ONO-4059 analog has potential applications in the treatment of Chronic Lymphocytic Leukemia (CLL) and other B-cell malignancies .
Treatment of Primary Central Nervous System Lymphoma (PCNSL)
A Phase I/II study (ONO-4059-02) evaluated the efficacy and safety of a monotherapy with ONO-4059 analog in patients with relapsed or refractory PCNSL. The overall response rate (ORR) assessed by an independent review committee (IRC), a primary endpoint, was 63.6% (28/44 patients) (95% confidence interval (CI): 47.8 - 77.6) .
Treatment of Waldenstrom Macroglobulinemia (WM) and Lymphoplasmacytic Lymphoma (LPL)
A Phase II study (ONO-4059-05) evaluated the efficacy and safety of a monotherapy with ONO-4059 analog in patients with untreated recurrent or refractory WM and LPL .
Tumor Remission in Xenograft Models
ONO-4059 analog has shown to induce 100% tumor remission in a TMD-8 xenograft model .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDUUBCXJUFRL-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.